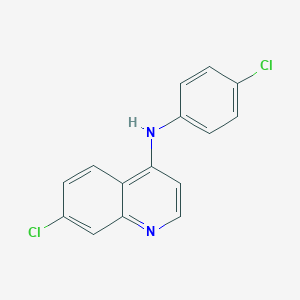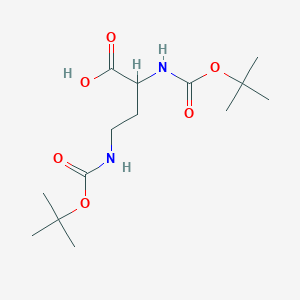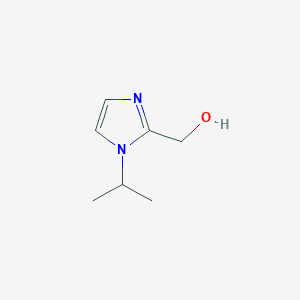
7-chloro-N-(4-chlorophenyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(4-chlorophenyl)quinolin-4-amine, also known as CQ, is a synthetic compound that belongs to the class of quinoline-based drugs. It was first synthesized in the 1930s and has been used for various purposes, including as an antimalarial drug. In recent years, CQ has gained attention for its potential use in cancer treatment due to its ability to inhibit autophagy, a process that plays a crucial role in cancer cell survival.
Wirkmechanismus
Autophagy is a cellular process that involves the degradation and recycling of damaged or unnecessary cellular components. Cancer cells rely on autophagy to survive under conditions of stress, such as nutrient deprivation or chemotherapy. 7-chloro-N-(4-chlorophenyl)quinolin-4-amine inhibits autophagy by blocking the fusion of autophagosomes with lysosomes, which prevents the degradation of cellular components and leads to the accumulation of toxic substances within the cancer cells.
Biochemische Und Physiologische Effekte
7-chloro-N-(4-chlorophenyl)quinolin-4-amine has been shown to have various biochemical and physiological effects, including inhibition of autophagy, induction of apoptosis (programmed cell death), and inhibition of tumor growth. In addition, 7-chloro-N-(4-chlorophenyl)quinolin-4-amine has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-chloro-N-(4-chlorophenyl)quinolin-4-amine in lab experiments is its well-established safety profile, as it has been used for many years as an antimalarial drug. In addition, 7-chloro-N-(4-chlorophenyl)quinolin-4-amine is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 7-chloro-N-(4-chlorophenyl)quinolin-4-amine in lab experiments is its potential for off-target effects, as it can interact with various cellular pathways other than autophagy.
Zukünftige Richtungen
There are several potential future directions for research on 7-chloro-N-(4-chlorophenyl)quinolin-4-amine. One area of interest is the development of more potent and selective inhibitors of autophagy, which could be used in combination with 7-chloro-N-(4-chlorophenyl)quinolin-4-amine to enhance its anticancer effects. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 7-chloro-N-(4-chlorophenyl)quinolin-4-amine treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 7-chloro-N-(4-chlorophenyl)quinolin-4-amine in cancer patients.
Synthesemethoden
The synthesis of 7-chloro-N-(4-chlorophenyl)quinolin-4-amine involves several steps, including the condensation of 4-chloroaniline with 2-chloroacetamide to form 7-chloro-4-aminoquinoline. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to yield 7-chloro-N-(4-chlorophenyl)quinolin-4-amine.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(4-chlorophenyl)quinolin-4-amine has been extensively studied for its antimalarial properties, and it is still used in some parts of the world for this purpose. However, recent research has focused on its potential as an anticancer agent. Studies have shown that 7-chloro-N-(4-chlorophenyl)quinolin-4-amine can inhibit autophagy in cancer cells, leading to their death. This mechanism of action has been studied in various types of cancer, including breast, lung, and pancreatic cancer.
Eigenschaften
CAS-Nummer |
5431-39-0 |
|---|---|
Produktname |
7-chloro-N-(4-chlorophenyl)quinolin-4-amine |
Molekularformel |
C15H10Cl2N2 |
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
7-chloro-N-(4-chlorophenyl)quinolin-4-amine |
InChI |
InChI=1S/C15H10Cl2N2/c16-10-1-4-12(5-2-10)19-14-7-8-18-15-9-11(17)3-6-13(14)15/h1-9H,(H,18,19) |
InChI-Schlüssel |
INDMTPBIQLWRLM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)Cl |
Andere CAS-Nummern |
5431-39-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)








![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)